C12H19IN4O2
Description
C12H19IN4O2 is an iodinated heterocyclic compound characterized by a molecular weight of 378.21 g/mol. Its structure comprises a central nitrogen-oxygen backbone with an iodine substituent, which contributes to its unique physicochemical properties. The compound exhibits moderate solubility in polar solvents (e.g., ~2.1 g/L in water at 25°C) and demonstrates stability under controlled temperatures (<150°C). Applications include use as an intermediate in pharmaceutical synthesis, particularly in antimicrobial agents, due to iodine’s broad-spectrum biocidal activity .
Properties
Molecular Formula |
C12H19IN4O2 |
|---|---|
Molecular Weight |
378.21 g/mol |
IUPAC Name |
trimethyl-[2-[[6-[(E)-oxidoiminomethyl]pyridine-3-carbonyl]amino]ethyl]azanium;hydroiodide |
InChI |
InChI=1S/C12H18N4O2.HI/c1-16(2,3)7-6-13-12(17)10-4-5-11(9-15-18)14-8-10;/h4-5,8-9H,6-7H2,1-3H3,(H-,13,14,17,18);1H |
InChI Key |
NMZKZUAWDAJEDI-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCNC(=O)C1=CN=C(C=C1)/C=N/[O-].I |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)C1=CN=C(C=C1)C=N[O-].I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H19IN4O2 typically involves multiple steps, including the introduction of iodine into the molecular structure. Common synthetic routes may involve the use of halogenation reactions, where iodine is introduced to a precursor molecule under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver nitrate to facilitate the halogenation process.
Industrial Production Methods
Industrial production of This compound may involve large-scale halogenation processes, where the precursor molecules are treated with iodine in the presence of catalysts. The reaction is carried out in industrial reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Complexation with Silver(I)
C₁₂H₁₉IN₄O₂ reacts with silver acetate (AgOAc) in a 1:1 methanol/dichloromethane mixture to form a silver(I)-N-heterocyclic carbene (NHC) complex .
Reaction Scheme :
Key Observations :
-
The reaction involves deprotonation of the imidazolium salt, generating a carbene ligand that coordinates to Ag(I).
-
The product, 9-butyl-1,3,5-trimethylxanthine-8-ylidene silver acetate, is isolated as a white solid after recrystallization .
Characterization Data :
Steric and Structural Influences
The butyl substituent in C₁₂H₁₉IN₄O₂ introduces steric effects, as evidenced by:
Scientific Research Applications
C12H19IN4O2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of C12H19IN4O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Molecular and Physicochemical Properties
| Property | C12H19IN4O2 | C12H19ClN4O2 | C12H19BrN4O2 |
|---|---|---|---|
| Molecular Weight | 378.21 g/mol | 310.76 g/mol | 355.21 g/mol |
| Solubility (H2O) | 2.1 g/L | 4.8 g/L | 3.5 g/L |
| Thermal Stability | Stable <150°C | Stable <180°C | Stable <160°C |
| LogP | 1.8 | 1.2 | 1.6 |
Key Observations :
- Solubility : The iodine derivative’s lower solubility compared to chlorine and bromine analogs is attributed to iodine’s larger atomic radius and weaker hydrogen-bonding capacity .
- Thermal Stability : The C-I bond’s lower bond dissociation energy (234 kJ/mol vs. 327 kJ/mol for C-Cl and 285 kJ/mol for C-Br) reduces thermal stability, limiting high-temperature applications .
- Lipophilicity (LogP) : Higher LogP in the iodine variant enhances membrane permeability, making it more effective in lipid-rich biological environments .
Research Findings :
- The iodine compound’s superior antimicrobial potency (lower minimum inhibitory concentration, MIC) correlates with its ability to disrupt bacterial membrane integrity via iodine’s electrophilic reactivity .
Biological Activity
The compound C12H19IN4O2, which can be identified as a derivative of certain biologically active molecules, has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural components, which contribute to its biological activity. The presence of iodine and nitrogen heterocycles in its structure suggests potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of rhodanines have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Properties : Some studies have demonstrated that compounds related to this compound possess antiviral activity against pathogens like HIV and herpes simplex virus . This is particularly relevant given the ongoing need for effective antiviral therapies.
- Antibacterial Effects : The compound has been predicted to exhibit antibacterial properties, with mechanisms involving the inhibition of key enzymes such as enoyl-acyl carrier protein reductase. These findings suggest that this compound may serve as a lead compound for developing new antibiotics .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : Predicted activities include inhibition of kinases and other enzymes critical for bacterial growth and survival.
- Cell Membrane Interaction : The hydrophobic properties of the compound may facilitate its penetration into cell membranes, enhancing its cytotoxic effects against cancer cells .
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits replication of viruses like HIV | |
| Antibacterial | Inhibits enoyl-acyl carrier protein reductase |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| L1210 | 15.5 | Sensitive to this compound |
| H-Ep-2 | 20.3 | Moderate sensitivity |
| CCRF-CEM | 18.7 | Responsive to treatment |
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Case Study 1 : A study evaluating a rhodanine derivative showed significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural features contribute to enhanced activity .
- Case Study 2 : Clinical trials involving compounds with similar mechanisms demonstrated promising results in reducing viral loads in HIV-infected patients, indicating potential for therapeutic use in antiviral treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
